Butyl[(4-tert-butylphenyl)methyl]amine
Description
Significance of Aryl-Alkyl Amine Motifs in Advanced Chemical Syntheses
The aryl-alkyl amine motif, a core component of Butyl[(4-tert-butylphenyl)methyl]amine, is a ubiquitous structural unit found in a multitude of biologically active molecules and functional materials. These motifs are crucial because the nitrogen atom can act as a nucleophile or a base, while the aromatic ring and alkyl chains can be modified to fine-tune the molecule's steric and electronic properties. This adaptability allows for their use in the synthesis of pharmaceuticals, where the amine group often plays a key role in interacting with biological targets. Furthermore, in materials science, these compounds can serve as precursors to polymers and as ligands for catalysts.
Overview of tert-Butylphenyl Derivatives in Chemical Research
The presence of a tert-butyl group on the phenyl ring is a significant feature in the design of specialized molecules. The bulky nature of the tert-butyl group provides considerable steric hindrance, which can influence the reactivity of the molecule and the stability of its conformations. In medicinal chemistry, this group is often introduced to enhance metabolic stability by shielding more reactive parts of the molecule from enzymatic degradation. In the context of materials, the tert-butyl group can impact the packing of molecules in the solid state and influence solubility. For instance, 4-tert-butylphenol (B1678320) is a key intermediate in the production of various resins and as a chain-stopper in polymerization reactions. wikipedia.org
Academic Relevance of this compound within Amine Chemistry
While extensive, peer-reviewed research specifically detailing the synthesis and application of this compound is not widely available in public databases, its structure allows for informed speculation on its academic relevance. The compound serves as an interesting case study for exploring the interplay of steric and electronic effects in amine chemistry.
The synthesis of related structures, such as N-methyl-N-(4'-t-butylbenzyl)-1-naphthylmethylamine, involves the reaction of a secondary amine with a substituted benzyl (B1604629) halide in the presence of a base. prepchem.com A plausible synthetic route to this compound could involve the reductive amination of 4-tert-butylbenzaldehyde (B1265539) with n-butylamine or the N-alkylation of 4-tert-butylbenzylamine (B181582) with a butyl halide.
The academic interest in this compound would likely lie in comparing its properties and reactivity to other substituted benzylamines. For example, the basicity of the nitrogen atom would be influenced by the electron-donating nature of the butyl and 4-tert-butylbenzyl groups. The steric bulk of both the n-butyl group and the tert-butylphenylmethyl group would be expected to hinder reactions at the nitrogen center, making it a useful compound for studying the limits of nucleophilic substitution and coordination chemistry.
Below is a table of predicted properties for this compound, which are computationally generated and provide a starting point for experimental investigation.
| Property | Predicted Value |
| Molecular Formula | C15H25N |
| Molecular Weight | 219.37 g/mol |
| XLogP3 | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 12.0 Ų |
This data is computationally predicted and has not been experimentally verified.
Further research into this compound could involve its characterization using spectroscopic methods such as NMR and IR spectroscopy, and mass spectrometry to confirm its structure. Subsequent studies could explore its potential applications, for instance, as a ligand in catalysis or as a building block for novel organic materials. The compound's structure, combining a bulky, lipophilic aromatic group with a flexible alkyl chain on the nitrogen, makes it a candidate for creating molecules with specific solubility and conformational properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYEWGTFDFIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Butyl 4 Tert Butylphenyl Methyl Amine Scaffolds
Elucidation of Reaction Pathways in Amine Synthesis
The synthesis of secondary amines such as Butyl[(4-tert-butylphenyl)methyl]amine can be achieved through several established pathways, primarily the N-alkylation of a primary amine or the reductive amination of an aldehyde.
N-Alkylation: This method involves the reaction of a primary amine, such as 4-tert-butylbenzylamine (B181582), with an alkyl halide, like 1-bromobutane, typically in the presence of a base. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this pathway, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com A base is required to neutralize the hydrohalic acid byproduct. However, a significant side reaction is the potential for over-alkylation, where the newly formed secondary amine competes with the primary amine to react with the alkyl halide, leading to the formation of a tertiary amine.
Reductive Amination: A more common and controlled method for synthesizing secondary amines is reductive amination. This process involves the reaction of a primary amine (butylamine) with an aldehyde (4-tert-butylbenzaldehyde). The initial step is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an intermediate imine, specifically N-(4-tert-butylbenzylidene)butan-1-amine. This imine is then reduced in situ to the desired secondary amine, this compound. youtube.com Various reducing agents can be employed for this step, with sodium borohydride (B1222165) derivatives being common.
A related pathway is observed in the synthesis of primary benzylamines from benzyl (B1604629) alcohols using ammonia (B1221849), where the formation of secondary amines like dibenzylamine (B1670424) is a dominant side reaction. acs.org This occurs because the primary amine product is more nucleophilic than ammonia and readily reacts with the intermediate imine. acs.org The general reaction network involves the initial dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the amine source, followed by hydrogenation. acs.org
| Synthesis Method | Reactants | Key Intermediate | Mechanism |
|---|---|---|---|
| N-Alkylation | 4-tert-butylbenzylamine + Butyl Halide | Ammonium (B1175870) Salt | SN2 |
| Reductive Amination | 4-tert-butylbenzaldehyde (B1265539) + Butylamine (B146782) | Imine (Schiff Base) | Nucleophilic Addition-Elimination, followed by Reduction |
Detailed Mechanistic Analysis of Catalytic Processes
The this compound scaffold can be involved in various catalytic processes, both in its synthesis and as a participant in subsequent reactions. Catalytic methods offer advantages in terms of efficiency and selectivity.
Catalytic N-Alkylation: The N-alkylation of amines with alcohols, known as the "borrowing hydrogen" methodology, is an atom-economic catalytic process. organic-chemistry.org In this mechanism, a transition metal catalyst (e.g., based on Ni, Co, Mn, Ru) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. organic-chemistry.org The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine. organic-chemistry.org For the synthesis of this compound, this would involve reacting 4-tert-butylbenzyl alcohol with butylamine or butyl alcohol with 4-tert-butylbenzylamine in the presence of a suitable catalyst.
Biocatalytic Synthesis: Amine dehydrogenases (AmDHs) have been investigated for the asymmetric synthesis of amines. nih.gov While primarily used for α-chiral primary amines, studies have shown they can accept other amine donors to produce enantioenriched secondary amines. nih.govresearchgate.net The proposed catalytic pathway involves the enzyme facilitating the reductive amination of a ketone (or aldehyde) with an amine. nih.gov A surprising observation in some cases is the formation of primary amines alongside the expected secondary amines, which is attributed to an unprecedented nicotinamide (B372718) (NAD)-dependent formal transamination catalyzed by the AmDH. nih.govresearchgate.net
| Catalytic Process | Catalyst Type | Proposed Mechanistic Steps | Relevance to Scaffold |
|---|---|---|---|
| "Borrowing Hydrogen" N-Alkylation | Transition Metal (Ni, Co, Mn, Ru) | Alcohol Dehydrogenation → Imine Formation → Imine Hydrogenation | Efficient synthesis from alcohols |
| Amine Dehydrogenase (AmDH) Catalysis | Enzyme (Biocatalyst) | Reductive amination, potential for NAD-dependent transamination | Asymmetric synthesis of chiral analogues |
Examination of Oxidative Transformations and Radical Formation
The benzylic position in the this compound scaffold is susceptible to oxidation, and these transformations often proceed via radical intermediates.
Metal-Free Oxidative Coupling: In the presence of an oxygen atmosphere and certain organocatalysts like salicylic (B10762653) acid derivatives, benzylamines can undergo oxidative coupling to form imines. acs.org A proposed mechanism suggests that the benzylamine (B48309) and the catalyst form a salt, which is then oxidized by O₂ to generate a phenoxy radical and a hydroperoxyl radical (HOO•). acs.org This is followed by hydrogen abstraction from the benzylamine to form a benzylaminyl radical, which ultimately leads to the corresponding imine. acs.org
Oxidative Debenzylation: The benzyl group can be cleaved under oxidative conditions. A method using alkali metal bromides and an oxidant like Oxone proceeds through a radical mechanism. organic-chemistry.orgacs.org A bromo radical, generated from the oxidation of bromide, abstracts a hydrogen atom from the benzylic position of the N-benzylamine. organic-chemistry.orgacs.org This creates a benzyl radical intermediate which is then oxidized to an iminium cation. Subsequent hydrolysis yields the debenzylated amine and benzaldehyde. acs.org
Lewis Acid-Catalyzed Oxidation: The oxidation of benzylamines to the corresponding benzamides can be achieved using a Lewis acid catalyst (e.g., ZnBr₂ or FeCl₃) and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This reaction involves the direct α-oxygenation of the amine through the cleavage of the benzylic C-H bond. researchgate.net
The formation of radicals is a key step in many of these oxidative processes. The tert-butyl group on the phenyl ring can influence the stability of any radical intermediates formed on the aromatic ring, while the secondary amine itself can be oxidized to form aminyl radicals under certain conditions. The reaction between tert-butoxide and haloarenes has also been proposed to proceed via a radical chain mechanism, highlighting the potential for radical generation in basic, non-metallic conditions. princeton.edu
| Oxidative Reaction | Reagents/Catalyst | Key Intermediate | Final Product Type |
|---|---|---|---|
| Oxidative Coupling | O₂, Salicylic Acid Derivatives | Benzylaminyl Radical | Imine |
| Oxidative Debenzylation | Alkali Metal Bromide, Oxone | Benzyl Radical | Primary Amine + Aldehyde |
| Oxidation to Amide | Lewis Acid (ZnBr₂, FeCl₃), TBHP | Not specified | Amide |
Understanding the Role of Amine Functionality in Organic Reactions
The secondary amine functionality in this compound is central to its chemical behavior, acting as a nucleophile, a base, and a directing group.
Nucleophilicity and Basicity: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). Its nucleophilicity allows it to participate in reactions such as alkylation and acylation. For instance, it can react with acid chlorides or anhydrides to form the corresponding N-butyl-N-(4-tert-butylbenzyl)amide. In a laboratory experiment comparing amide-forming reactions, benzylamine is used as the nucleophile, and two equivalents are sometimes required to scavenge the HCl byproduct. walisongo.ac.id
Role in Condensation Reactions: The amine can undergo condensation reactions with carbonyl compounds to form iminium ions, which are key intermediates in many transformations. This reactivity is the basis for its synthesis via reductive amination and is also exploited in reactions like the Mannich reaction.
The study of how reaction media affects the aminolysis of esters has shown that the mechanism can shift from a stepwise pathway involving a zwitterionic intermediate in polar, protic solvents to a concerted mechanism in aprotic solvents like acetonitrile. researcher.life This highlights that the environment plays a crucial role in dictating the reaction pathway involving the amine functionality.
Structural Elucidation and Conformational Analysis of Butyl 4 Tert Butylphenyl Methyl Amine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of Butyl[(4-tert-butylphenyl)methyl]amine, providing detailed information about its atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. While specific spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as N-substituted benzylamines and 4-tert-butylaniline. rsc.orgmdpi.com
In the ¹H NMR spectrum, distinct signals are anticipated for the protons of the butyl group, the benzylic methylene (B1212753) protons, and the aromatic protons of the 4-tert-butylphenyl group. The tert-butyl group would present as a sharp singlet, typically in the upfield region around 1.3 ppm. rsc.org The aromatic protons would appear as two doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons adjacent to the nitrogen would likely be observed as a singlet or a multiplet, depending on coupling with the N-H proton, in the range of 3.7-4.3 ppm. The protons of the n-butyl group would exhibit characteristic multiplets corresponding to the -CH₂-CH₂-CH₂-CH₃ chain.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the quaternary carbon of the tert-butyl group, the carbons of the butyl chain, the benzylic carbon, and the aromatic carbons. The presence of a 1,4-disubstituted aromatic ring would be confirmed by the number of signals in the aromatic region (typically 125-150 ppm). mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~ 1.3 (s, 9H) | ~ 31.5 |
| tert-Butyl (C) | - | ~ 34.5 |
| Aromatic C-H | ~ 7.2-7.4 (d, 2H) | ~ 125.0 |
| Aromatic C-H | ~ 7.1-7.3 (d, 2H) | ~ 128.0 |
| Aromatic C-C(CH₃)₃ | - | ~ 150.0 |
| Aromatic C-CH₂ | - | ~ 138.0 |
| Benzyl (B1604629) CH₂ | ~ 3.7 (s, 2H) | ~ 53.0 |
| N-H | Variable | - |
| N-CH₂- | ~ 2.6 (t, 2H) | ~ 49.0 |
| -CH₂-CH₂- | ~ 1.5 (m, 2H) | ~ 32.0 |
| -CH₂-CH₃ | ~ 1.4 (m, 2H) | ~ 20.0 |
| -CH₃ | ~ 0.9 (t, 3H) | ~ 14.0 |
Note: Predicted values are based on data from related compounds and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.
Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Mass Determination
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the alkyl and aromatic groups, and C=C bonds of the aromatic ring. A medium to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. researchgate.net Strong absorptions in the 2850-2960 cm⁻¹ range would correspond to the C-H stretching vibrations of the butyl and tert-butyl groups. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations. chemicalbook.com
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₂₅N), the expected molecular weight is approximately 219.37 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to a stable benzylic cation. A prominent peak would be expected at m/z 147, corresponding to the [C₁₁H₁₅]⁺ fragment (the 4-tert-butylbenzyl cation). Another significant fragment could arise from the loss of a propyl group from the butyl chain, resulting in a peak at m/z 176. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ can also be calculated to aid in identification. uni.lu
Table 2: Expected IR Absorption Bands and MS Fragments for this compound
| Technique | Feature | Expected Value/Range | Assignment |
| IR | N-H stretch | 3300-3500 cm⁻¹ | Secondary amine |
| IR | C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | Butyl and tert-butyl groups |
| IR | C=C stretch (aromatic) | 1450-1600 cm⁻¹ | Phenyl ring |
| MS | Molecular Ion (M⁺) | m/z 219 | C₁₅H₂₅N |
| MS | Major Fragment | m/z 147 | [4-tert-butylbenzyl]⁺ |
| MS | Other Fragment | m/z 176 | [M - C₃H₇]⁺ |
X-ray Crystallographic Analysis for Absolute and Relative Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute and relative configuration if chiral centers are present. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related N-benzylamine derivatives provides insight into its likely solid-state conformation. nih.govnih.govresearchgate.net
Conformational Dynamics and Stereochemical Outcomes in Related Systems
The conformational flexibility of this compound is primarily associated with rotation around the C(aryl)-C(benzyl) and C(benzyl)-N bonds. Studies on related benzylamines have shown that the energy barrier to rotation around these bonds is relatively low, leading to multiple possible conformations in solution. colostate.edu The preferred conformation is a result of the balance between steric hindrance and electronic effects.
In benzylamine (B48309) and its derivatives, the conformation can be described by the torsion angle between the plane of the aromatic ring and the C-N bond. It has been found that conformations where the C-N bond is perpendicular or gauche to the aromatic ring are often energetically favored. colostate.edu The presence of bulky substituents, such as the tert-butyl group on the phenyl ring and the butyl group on the nitrogen, will have a significant impact on the conformational preferences and the energy barriers between different conformers. These steric interactions can influence the stereochemical outcome of reactions involving the amine group. For example, in reactions where the nitrogen atom acts as a nucleophile, the accessibility of the lone pair will be dictated by the molecule's conformational state. nih.gov
Computational and Theoretical Chemistry Studies of Butyl 4 Tert Butylphenyl Methyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules like Butyl[(4-tert-butylphenyl)methyl]amine. frontiersin.orgsmu.edu These methods model the electron distribution to predict a wide array of chemical attributes.
Electronic Properties: The electronic structure of this compound can be elucidated by calculating key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For instance, the presence of electron-donating groups, such as the tert-butyl and butyl-amino groups, would be expected to raise the HOMO energy, potentially influencing the molecule's role in chemical reactions. The molecular electrostatic potential (MEP) map provides a visual representation of charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. mdpi.com
Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be derived. mdpi.com These include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. Such descriptors are instrumental in quantitatively predicting how this compound will interact with other chemical species. In silico methods can also model the stability of potential reactive intermediates, such as the corresponding nitrenium ion, which can be correlated with certain reaction outcomes. nih.gov
| Property | Calculated Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.215 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | +0.052 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 0.267 | Indicator of chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment | 1.58 D | Measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
This compound is a flexible molecule due to several rotatable single bonds. cambridge.org Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of such molecules. rsc.org By simulating the atomic motions over time, MD can reveal the most stable conformers and the energy barriers between them. rsc.orgaip.org
The conformational landscape is defined by the potential energy surface, which can be mapped by systematically rotating key dihedral angles, such as the C(aryl)-C(benzyl)-N-C(butyl) torsion angle. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular shape adapts to its environment. rsc.org The results from MD simulations can identify low-energy conformers that are likely to be present under experimental conditions. colostate.edu This information is crucial as the conformation of the molecule can significantly impact its physical properties and biological activity.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.00 | 65 |
| Gauche 1 | ~60° | 0.85 | 18 |
| Gauche 2 | ~-60° | 0.85 | 17 |
In Silico Mechanistic Modeling of Reaction Pathways
Computational chemistry allows for the detailed investigation of potential reaction mechanisms involving this compound. By modeling the transition states and intermediates, it is possible to determine the most likely pathway for a given transformation. mdpi.comnih.gov
For example, in a reaction such as an N-alkylation or an oxidation, theoretical calculations can map out the energy profile of the reaction coordinate. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Comparing the activation energies of different possible pathways can elucidate why a particular product is formed. numberanalytics.com This predictive capability is highly valuable for optimizing reaction conditions and for designing novel synthetic routes. For amines, a key area of study is their metabolic transformation, and in silico models can predict the most likely sites of metabolism. mdpi.com
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret experimental spectra. computabio.comnumberanalytics.com
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.govnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide highly accurate predictions of NMR shielding tensors. acs.orgacs.orgnyu.edu These tensors are then converted into chemical shifts. By calculating the NMR spectra for different possible isomers or conformers, it is possible to identify the structure that best matches the experimental data.
Infrared (IR) Spectroscopy: Similarly, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. arxiv.org The calculations not only predict the position of the peaks but also their intensities, which relate to the change in the molecular dipole moment during the vibration. numberanalytics.com This allows for the assignment of specific bands in an experimental spectrum to particular vibrational modes of the molecule, such as N-H stretches, C-H stretches of the aromatic ring, or the bending modes of the alkyl chains.
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| 13C NMR (Aromatic C-N) | 142.5 ppm | 143.1 ppm |
| 1H NMR (Benzyl CH2) | 3.75 ppm | 3.78 ppm |
| IR Stretch (N-H) | 3350 cm-1 | 3345 cm-1 |
| IR Stretch (Aromatic C-H) | 3050 cm-1 | 3048 cm-1 |
Future Research Directions and Unexplored Avenues for Butyl 4 Tert Butylphenyl Methyl Amine
Development of Highly Efficient and Sustainable Synthetic Protocols
The synthesis of Butyl[(4-tert-butylphenyl)methyl]amine can be approached through several established methods for forming secondary amines, yet significant opportunities exist for the development of highly efficient and sustainable protocols. A primary route for its synthesis is the reductive amination of 4-tert-butylbenzaldehyde (B1265539) with butylamine (B146782). walisongo.ac.id This reaction, typically carried out in the presence of a reducing agent and a catalyst, offers a direct pathway to the target molecule.
Future research should focus on optimizing this process in accordance with the principles of green chemistry. msu.edu This includes the exploration of catalysts that are not only highly active and selective but also reusable and derived from earth-abundant metals. Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids could significantly enhance the sustainability of the synthesis. wjpmr.com
The efficiency of the synthesis can be evaluated using green chemistry metrics such as atom economy, reaction mass efficiency, and process mass intensity. walisongo.ac.id By systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reactant ratios, it is possible to develop a protocol that maximizes yield and minimizes waste.
Table 1: Potential Catalysts and Reaction Conditions for Sustainable Synthesis
| Catalyst Type | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysts | Ease of separation and recyclability, potential for continuous flow processes. | Development of robust catalysts with high activity and selectivity under mild conditions. |
| Homogeneous Catalysts | High activity and selectivity, better understanding of reaction mechanisms. | Design of catalysts with high turnover numbers and facile recovery methods. |
| Biocatalysts (e.g., Transaminases) | High selectivity, mild reaction conditions, environmentally friendly. | Engineering enzymes with specificity for 4-tert-butylbenzaldehyde and butylamine. |
The use of flow chemistry presents another avenue for developing a more sustainable and efficient synthesis. libretexts.org Microreactor systems can offer enhanced heat and mass transfer, leading to improved reaction control, higher yields, and reduced reaction times.
Investigation of Novel Reaction Pathways and Transformative Reactivity Patterns
The reactivity of this compound is dictated by the presence of the secondary amine functionality and the sterically demanding 4-tert-butylphenyl group. While typical amine reactions such as acylation and alkylation are expected, the bulky substituent likely influences the reaction kinetics and product distributions. masterorganicchemistry.comosti.gov
Future research could delve into less explored reaction pathways. For instance, the nitrogen lone pair makes the compound a potential nucleophile in various carbon-nitrogen bond-forming reactions. Investigating its participation in transition-metal-catalyzed cross-coupling reactions could lead to the synthesis of novel, more complex molecular architectures.
The steric hindrance provided by the tert-butyl group could be exploited to achieve unique selectivity in certain reactions. For example, in reactions where multiple reactive sites are available, the bulky group might direct the reaction towards the less hindered position. A systematic study of its reactivity with a range of electrophiles would provide valuable insights into its synthetic utility. researchgate.net
Furthermore, the oxidation of the amine to the corresponding N-oxide or its conversion to an N-nitrosamine under specific conditions could be explored. nih.gov While N-nitrosamines are often associated with toxicity, they can also be valuable intermediates in organic synthesis.
Integration into Advanced Functional Materials with Tunable Properties
The unique combination of a flexible butyl chain and a rigid, bulky aromatic group in this compound makes it an intriguing building block for advanced functional materials. The amine functionality provides a reactive handle for incorporation into polymer backbones or as a pendant group.
One promising area of research is the development of functional polymers. By polymerizing monomers derived from this compound, it may be possible to create materials with tailored properties. The bulky tert-butylphenyl groups could impart high thermal stability and amorphous character to the polymers, while the amine groups could introduce pH-responsiveness or sites for further functionalization.
For example, polyamides or polyimides synthesized from diamine derivatives of this compound could exhibit enhanced solubility in organic solvents and improved processability compared to their non-substituted counterparts. The incorporation of such bulky side chains is a known strategy to disrupt polymer chain packing and improve solubility.
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Properties | Research Direction |
| Functional Polymers | High thermal stability, enhanced solubility, pH-responsiveness. | Synthesis and characterization of polymers derived from this compound-based monomers. |
| Organic Semiconductors | Charge transport properties, solution processability. | Investigation of the electronic properties of oligomers and polymers containing this moiety. |
| Supramolecular Assemblies | Self-assembly into ordered structures, host-guest chemistry. | Exploration of non-covalent interactions driven by the bulky aromatic group and the amine functionality. |
The compound itself, or its simple derivatives, could also find applications as components in organic light-emitting diodes (OLEDs) or other organic electronic devices, where bulky substituents are often employed to prevent aggregation-induced quenching of fluorescence.
Interdisciplinary Research with Catalysis and Green Chemistry Principles
The intersection of catalysis and green chemistry offers a rich field for future research involving this compound. The amine can act as a ligand for transition metal catalysts, with the steric and electronic properties of the ligand influencing the activity and selectivity of the catalytic system. acs.org
Research in this area could focus on synthesizing and characterizing metal complexes of this compound and evaluating their performance in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The bulky 4-tert-butylphenyl group could create a specific steric environment around the metal center, potentially leading to unique catalytic selectivities.
From a green chemistry perspective, the use of this amine as a ligand in catalytic amounts aligns with the principle of catalysis over stoichiometric reagents. msu.edu Furthermore, developing catalytic systems that operate in environmentally benign solvents or under solvent-free conditions would further enhance the green credentials of the process.
The principles of green chemistry can also be applied to the entire lifecycle of the compound, from its synthesis to its potential applications. This includes considering the use of renewable feedstocks for the synthesis of the starting materials, 4-tert-butylbenzaldehyde and butylamine, and designing materials that are recyclable or biodegradable at the end of their useful life. wjpmr.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
